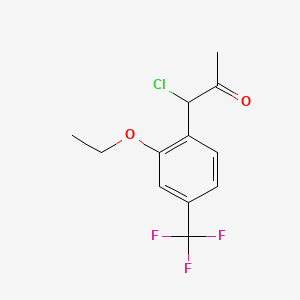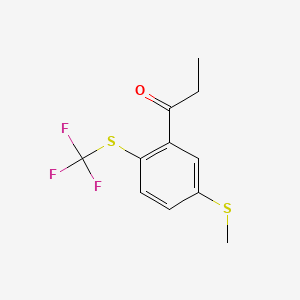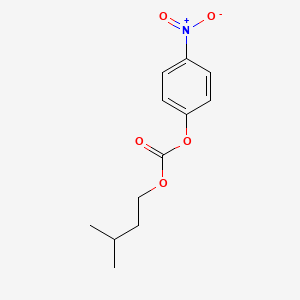
2,2'-(4-Phenylpyridine-2,6-diyl)dipyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine typically involves the reaction of 4-phenylpyridine-2,6-dicarboxylic acid with hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate dihydrazide, which cyclizes to form the dipyrazine ring .
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine and pyrazine derivatives, while reduction can lead to partially or fully reduced products .
科学的研究の応用
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of OLEDs and organic photovoltaic cells.
作用機序
The mechanism of action of 2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. In biological systems, it can interact with cellular components to produce fluorescence, aiding in imaging applications .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry.
Phenanthroline: Known for its applications in analytical chemistry and as a ligand.
Terpyridine: Used in the development of coordination complexes and materials science.
Uniqueness
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine is unique due to its combination of pyridine and pyrazine rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
特性
分子式 |
C19H13N5 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC名 |
2-(4-phenyl-6-pyrazin-2-ylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C19H13N5/c1-2-4-14(5-3-1)15-10-16(18-12-20-6-8-22-18)24-17(11-15)19-13-21-7-9-23-19/h1-13H |
InChIキー |
IVVMDDKEBBOTSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)










